(3,3-Dimethoxycyclobutyl)methanamine
Description
(3,3-Dimethoxycyclobutyl)methanamine is a cyclobutane-derived amine featuring two methoxy groups at the 3,3-positions of the cyclobutyl ring and a primary amine (-NH₂) attached to the methyl group. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (calculated). The compound is characterized by its bicyclic structure, which confers unique steric and electronic properties. The methoxy groups enhance solubility in polar solvents and may influence reactivity in synthetic applications.
Properties
IUPAC Name |
(3,3-dimethoxycyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTFVEFPAHZROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284310 | |
| Record name | Cyclobutanemethanamine, 3,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-86-9 | |
| Record name | Cyclobutanemethanamine, 3,3-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, 3,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3,3-Dimethoxycyclobutyl)methanamine is a cyclobutyl derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H17NO2·HCl
- Molecular Weight : 189.7 g/mol
- Structure : The compound contains a cyclobutyl ring, methoxy groups, and a methanamine moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as a ligand, modulating the activity of various molecular targets. The exact pathways involved are still under investigation, but preliminary studies suggest interactions with neurotransmitter receptors and enzymes related to metabolic processes.
Biological Activity Profiles
Recent studies have employed in silico methods to predict the biological activity profiles of this compound. These methods analyze the compound's potential interactions with pharmacological targets and its metabolic transformations within the human body .
Key Findings:
- Pharmacological Targets : The compound has shown potential interactions with receptors involved in neurotransmission and metabolic regulation.
- Metabolism : The compound undergoes biotransformation, leading to metabolites that may exhibit different biological activities compared to the parent compound.
Data Table: Predicted Biological Activities
The following table summarizes the predicted biological activities of this compound based on computational analyses:
| Activity Type | Probability (Pa) | Remarks |
|---|---|---|
| Neurotransmitter Modulation | 0.75 | Potential interaction with serotonin receptors |
| Enzyme Inhibition | 0.68 | Possible inhibition of monoamine oxidase |
| Antioxidant Activity | 0.65 | May scavenge free radicals |
| Cytotoxicity | 0.50 | Requires further investigation |
Case Studies
-
Neurotransmitter Interaction Study :
A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could potentially enhance serotonin signaling, suggesting applications in mood disorders . -
Metabolic Pathway Analysis :
Another research effort focused on the metabolic pathways of this compound. The study identified several metabolites that exhibited differing levels of biological activity compared to the parent compound, highlighting the importance of considering metabolic transformations in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with (3,3-Dimethoxycyclobutyl)methanamine, differing primarily in substituents or ring modifications:
Table 1: Comparative Analysis of Cyclobutylmethanamine Derivatives
Physicochemical and Functional Comparisons
Polarity and Solubility :
- The dimethoxy derivative exhibits higher polarity due to electron-donating -OCH₃ groups, improving solubility in aqueous or polar organic solvents compared to dimethyl (-CH₃) or difluoro (-F) analogs .
- The difluoro analog’s electronegative -F groups reduce basicity but enhance stability against oxidative metabolism, making it favorable in medicinal chemistry .
Applications in Drug Development :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
